molecular formula C20H15N3O2S B289940 N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide

N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B289940
M. Wt: 361.4 g/mol
InChI Key: IMQNTJOSBZGWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that belongs to the class of thienoquinolines. It is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide is not well understood. It is believed to work by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as bacteria, viruses, and parasites. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize its use in lab experiments, for example by identifying the optimal dose and treatment duration. Additionally, it may be possible to develop derivatives of N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide that have improved activity against cancer cells or other diseases. Finally, it may be possible to develop N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide into a drug for use in clinical trials.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide involves the reaction of 4-acetylphenyl isothiocyanate with 3-aminothiophene-2-carboxylic acid in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography. The yield of the product is typically around 50-60%.

Scientific Research Applications

N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have activity against a range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have activity against bacteria, viruses, and parasites.

properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-aminothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C20H15N3O2S/c1-11(24)12-6-8-14(9-7-12)22-19(25)18-17(21)15-10-13-4-2-3-5-16(13)23-20(15)26-18/h2-10H,21H2,1H3,(H,22,25)

InChI Key

IMQNTJOSBZGWHK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=CC=CC=C4N=C3S2)N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=CC=CC=C4N=C3S2)N

Origin of Product

United States

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